
5-Hydroxy Propranolol
Overview
Description
5-Hydroxy Propranolol is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound retains the beta-blocker activity due to its unaltered side-chain, making it a subject of interest in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy Propranolol typically involves the hydroxylation of Propranolol. This can be achieved through enzymatic reactions using human liver microsomes . The reaction conditions often include the presence of cofactors such as uridine 5’-diphospho-glucuronic acid and magnesium chloride, with the reaction buffer being ammonium bicarbonate .
Industrial Production Methods: Industrial production of Propranolol, and by extension its hydroxylated metabolites, involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce this compound can be integrated into this process using appropriate enzymatic or chemical methods.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Propranolol undergoes various chemical reactions, including:
Glucuronidation: Catalyzed by uridine 5’-diphospho-glucuronosyltransferases, leading to the formation of glucuronide conjugates.
Oxidation and Reduction: These reactions can modify the hydroxyl group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Glucuronidation: Requires uridine 5’-diphospho-glucuronic acid and specific uridine 5’-diphospho-glucuronosyltransferases.
Oxidation: Often involves cytochrome P450 enzymes, particularly CYP2D6.
Major Products Formed:
Glucuronides: These are the primary metabolites formed during glucuronidation.
Oxidized Metabolites: Various oxidized forms depending on the specific enzymatic pathways involved.
Scientific Research Applications
Scientific Research Applications
5-Hydroxy Propranolol has several significant applications in scientific research:
- Pharmacological Studies : Used to investigate the metabolism and pharmacokinetics of propranolol, helping to elucidate the roles of various metabolites in therapeutic efficacy.
- Drug Metabolism Research : Aids in understanding the enzymatic pathways involved in drug metabolism, particularly focusing on the glucuronidation processes involving uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
- Toxicology : Assists in evaluating the safety profiles and potential side effects associated with propranolol and its metabolites, contributing to risk assessment in clinical settings .
The biological activity of 5-OHP is crucial as it may contribute to the overall pharmacological effects of propranolol. Studies have indicated that higher levels of 5-OHP correlate with improved clinical outcomes in anxiety management, suggesting its potential therapeutic role beyond mere metabolism .
Case Studies
Recent case studies provide valuable insights into the clinical implications of 5-OHP:
- Pharmacokinetics and Pharmacodynamics : A study demonstrated that patients receiving propranolol exhibited varying levels of 5-OHP, with higher concentrations linked to better anxiety management outcomes. This suggests that monitoring 5-OHP levels could optimize treatment strategies for anxiety disorders .
- Synthesis Studies : Research focused on developing efficient synthesis methods for 5-OHP using engineered unspecific peroxygenases (UPOs). This biocatalytic approach showed high regioselectivity and catalytic efficiency, facilitating further exploration of its biological properties .
- Glucuronidation Pathways : Investigations into the glucuronidation pathways revealed that multiple UGT enzymes are involved in metabolizing 5-OHP, which is essential for understanding its pharmacokinetic profile and potential interactions with other drugs .
Summary Table of Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity | Description |
---|---|
Beta-Adrenergic Receptor Interaction | Inhibits catecholamine effects, lowering heart rate and blood pressure |
Anxiolytic Effects | Correlates with improved outcomes in anxiety management |
Drug Metabolism Insight | Provides understanding of metabolic pathways for propranolol |
Mechanism of Action
5-Hydroxy Propranolol exerts its effects by blocking beta-adrenergic receptors, similar to Propranolol . This leads to decreased heart rate, reduced myocardial oxygen demand, and vasodilation. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar beta-blocker activity.
7-Hydroxy Propranolol: Also a metabolite with comparable pharmacological properties.
Uniqueness: 5-Hydroxy Propranolol is unique due to its specific hydroxylation position, which may influence its interaction with beta-adrenergic receptors and its metabolic stability .
Biological Activity
5-Hydroxy Propranolol (5-OHP) is a significant metabolite of the widely used beta-blocker propranolol, which is primarily known for its applications in treating cardiovascular conditions, anxiety, and migraine prophylaxis. Understanding the biological activity of 5-OHP is crucial as it may contribute to the pharmacological effects of propranolol and has implications for drug metabolism and therapeutic efficacy.
Metabolism of Propranolol
Propranolol undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The two main pathways include:
- Hydroxylation : This involves the formation of 4-hydroxypropranolol and 5-hydroxypropranolol, which are produced by the action of CYP2D6 and other cytochrome P450 isoenzymes .
- N-Desisopropylation : This pathway results in the formation of N-desisopropylpropranolol, another significant metabolite .
The metabolic pathways are influenced by genetic polymorphisms in cytochrome P450 enzymes, leading to variability in drug response among individuals.
Pharmacological Effects
This compound exhibits various biological activities that may enhance or modify the effects of propranolol:
- Beta-Adrenergic Receptor Activity : Like propranolol, 5-OHP has been shown to interact with beta-adrenergic receptors, potentially contributing to its antihypertensive and anti-anxiety effects .
- Neuroprotective Properties : Some studies suggest that 5-OHP may exert neuroprotective effects, which could be beneficial in conditions such as ischemic stroke .
Case Studies
A study highlighted the pharmacokinetics and pharmacodynamics of 5-OHP in patients undergoing treatment with propranolol. The findings indicated that higher levels of 5-OHP correlated with improved clinical outcomes in anxiety management, suggesting a potential therapeutic role for this metabolite .
Research Findings
Recent research has focused on synthesizing and studying the biological activities of 5-OHP. For instance:
- Synthesis : A novel biocatalytic method was developed using engineered unspecific peroxygenases (UPOs) to produce 5-OHP efficiently. This method demonstrated high regioselectivity and catalytic efficiency, facilitating further studies on its biological properties .
- Comparative Studies : In vitro studies compared the activity of 5-OHP with propranolol and other metabolites. These studies revealed that while 5-OHP retains some beta-blocking activity, it also exhibits unique pharmacological profiles that could influence therapeutic strategies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 5-Hydroxy Propranolol, and how can researchers model these pathways in vitro?
- Answer: this compound is a major metabolite of propranolol, generated via cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. To model this metabolism in vitro, researchers can use hepatic microsomal preparations or recombinant CYP2D6 enzyme systems. Incubation conditions should mimic physiological pH (7.4) and temperature (37°C), with NADPH as a cofactor. Analytical methods like HPLC or LC-MS/MS are recommended to quantify metabolite formation .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (290 nm) is a validated method for quantifying this compound. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Sample preparation should include protein precipitation (e.g., using methanol) and filtration (0.7 μm) to remove particulates. Calibration curves should be constructed using spiked matrices to account for matrix effects .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Answer: this compound in powder form should be stored at -20°C, while solutions (e.g., in DMSO or ethanol) require storage at -80°C. Stability testing under varying pH and light conditions is critical, as propranolol derivatives degrade under illumination. Use amber vials for light-sensitive experiments and validate stability over time via repeated HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to account for pH-dependent stability of this compound in transdermal delivery studies?
- Answer: Use Franz diffusion cells with ex vivo skin models (e.g., rat abdominal skin) to assess pH-dependent permeation. Propranolol derivatives exhibit first-order degradation kinetics under acidic/basic conditions; thus, buffer systems (pH 4.5–8.0) should be tested. Monitor degradation using UV spectrophotometry and calculate permeability coefficients (logP) to identify optimal pH ranges for stability and absorption .
Q. What methodologies are effective in resolving contradictions regarding the role of this compound in Notch signaling pathway modulation?
- Answer: To validate Notch pathway involvement, employ siRNA knockdown of Notch3/Hes1 in pericytes and compare outcomes with propranolol-treated cells. Use RT-PCR and Western blotting to quantify mRNA and protein levels. Dose-response experiments (e.g., 0–320 μM propranolol) with CCK-8/BrdU assays can clarify concentration-dependent effects. Statistical analysis (SPSS, ANOVA) should confirm reproducibility across biological replicates .
Q. How should dose-response studies be designed to determine the optimal concentration of this compound for inhibiting pericytes in hemangioma models?
- Answer: Use in vitro hemangioma-derived pericyte cultures treated with escalating concentrations (e.g., 10–320 μM) over 24–72 hours. Assess viability via CCK-8 and proliferation via BrdU labeling. For in vivo validation, administer this compound intraperitoneally in xenograft models and measure tumor regression histologically. Include positive controls (e.g., parent propranolol) and statistical power analysis to ensure sample adequacy .
Q. What strategies can be employed to differentiate the effects of this compound from its parent compound in in vivo studies?
- Answer: Co-administer CYP2D6 inhibitors (e.g., quinidine) to block propranolol metabolism and isolate this compound effects. Use pharmacokinetic profiling (LC-MS/MS) to measure plasma and tissue concentrations of both compounds. Comparative studies should include hemodynamic measurements (e.g., hepatic venous pressure gradient) and pathway-specific biomarkers (e.g., Notch3) .
Q. How can researchers address variability in this compound's pharmacokinetic profile due to CYP2D6 polymorphisms?
- Answer: Genotype subjects for CYP2D6 variants (e.g., *3, *4 alleles) prior to enrollment. Use stratified randomization in clinical trials to compare metabolite levels between extensive and poor metabolizers. In vitro, employ human hepatocytes from donors with known CYP2D6 activity to model inter-individual variability. Adjust dosing regimens based on pharmacokinetic simulations (e.g., NONMEM software) .
Q. Methodological Considerations
- Data Contradiction Analysis: For conflicting results (e.g., propranolol’s efficacy in depression or asthma), conduct meta-analyses with subgroup stratification (dosage, patient demographics) and sensitivity testing to identify confounding variables .
- Experimental Design: Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Include negative controls (vehicle-only) and blinded assessments to reduce bias .
Properties
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
Record name | 5′-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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